
3-(3-Bromobenzylidene)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromobenzylidene)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromobenzylidene)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzaldehyde with azetidine in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azetidine ring.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Bromobenzylidene)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.
Cycloaddition Reactions: The azetidine ring can participate in [2+2] cycloaddition reactions, forming larger ring structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Cycloaddition Reactions: These reactions typically require catalysts and specific light or thermal conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions yield various substituted azetidines, while cycloaddition reactions produce larger cyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromobenzylidene)azetidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Material Science: Its properties are explored for creating new materials with specific functionalities, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(3-Bromobenzylidene)azetidine involves its interaction with various molecular targets. The azetidine ring’s strain and the presence of the bromobenzylidene group contribute to its reactivity. The compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Aziridines: These are three-membered nitrogen-containing rings that share some reactivity characteristics with azetidines but are generally more strained and reactive.
Pyrrolidines: These are five-membered nitrogen-containing rings that are less strained and more stable compared to azetidines.
Uniqueness: 3-(3-Bromobenzylidene)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H10BrN |
|---|---|
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
3-[(3-bromophenyl)methylidene]azetidine |
InChI |
InChI=1S/C10H10BrN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-5,12H,6-7H2 |
InChI-Schlüssel |
YBZFOVSITSMTTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC(=CC=C2)Br)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


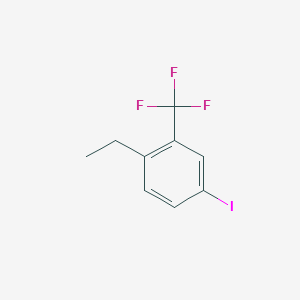
![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)

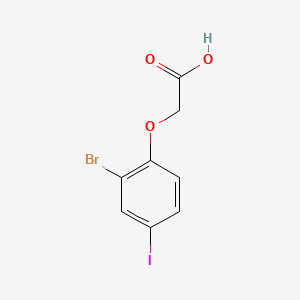
![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
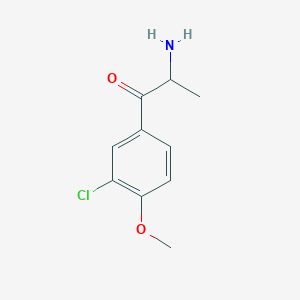
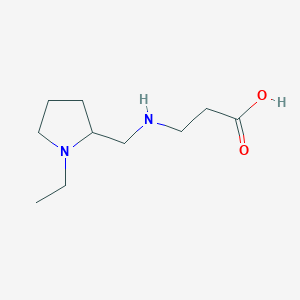
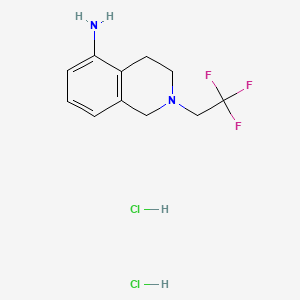

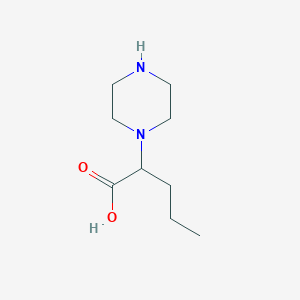
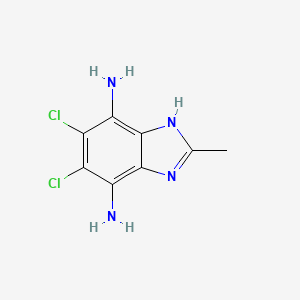
![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
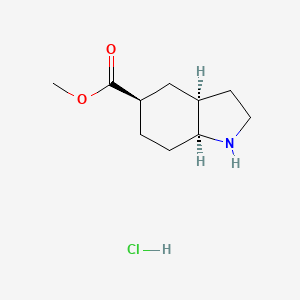
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)
